![molecular formula C17H24N2O3 B2671704 Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate CAS No. 1349716-56-8](/img/structure/B2671704.png)
Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate” is a chemical compound with the molecular formula C17H24N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate” are not fully detailed in the sources I found. The molecular weight is reported to be 304.38406 .Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of a closely related compound, Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, showcasing its potential as an essential intermediate for potent CCR2 antagonists. The key step involves an iodolactamization, highlighting its significance in the synthesis of complex molecules (Campbell et al., 2009).
Reversible Biological Reduction
In a study related to the reduction of aromatic compounds, a tungsten-containing class II BCR demonstrated the fully reversible, ATP-independent dearomatization of benzoyl-CoA to dienoyl-CoA. This showcases the potential of related compounds in enzymology and the reduction of aromatic compounds under physiological conditions (Kung et al., 2010).
Catalysis
Research on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates shows the effectiveness of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in forming piperidine derivatives, indicating its utility in catalysis and the synthesis of cyclic compounds (Zhang et al., 2006).
Spectroscopic Studies
A combined experimental and theoretical study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a molecule structurally related to the queried compound, was conducted to explore its vibrational and electronic properties. This study underscores the importance of such compounds in understanding molecular structures and properties (Rao et al., 2016).
Organic Light Emitting Diodes (OLEDs)
A study on benzoylpyridine-carbazole-based fluorescence materials, which are structurally related to the queried compound, highlights their application in creating highly efficient OLEDs. This research demonstrates the potential of such compounds in the development of electronic and photonic devices (Rajamalli et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[4-(oxetan-3-ylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(22-10-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)18-16-11-21-12-16/h1-5,14-16,18H,6-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLAFHWISPKBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2COC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)
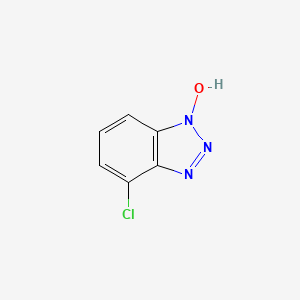

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
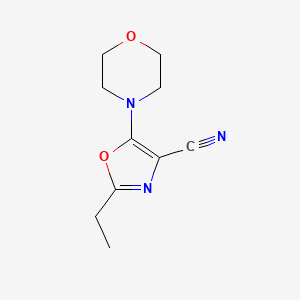
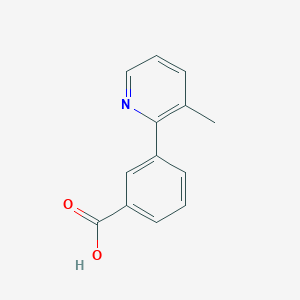
![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)
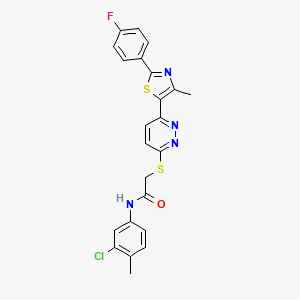

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)
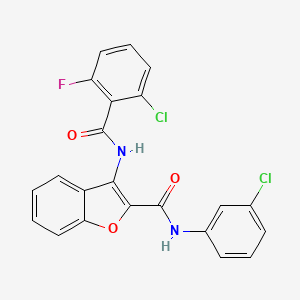
![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)